molecular formula C16H15BrN2O3S B300976 1-allyl-5-(5-bromo-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-(5-bromo-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Katalognummer B300976
Molekulargewicht: 395.3 g/mol
InChI-Schlüssel: YCRYWOSJEFCNKM-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-5-(5-bromo-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as bromo-ethoxy-allyl-thiouracil and is a derivative of thiouracil.

Wirkmechanismus

The exact mechanism of action of 1-allyl-5-(5-bromo-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not yet fully understood. However, it is believed that the compound exerts its antimicrobial and antioxidant activities by inhibiting the growth and replication of microorganisms and scavenging free radicals, respectively.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and replication of various pathogenic microorganisms such as bacteria and fungi. The compound has also been found to exhibit significant antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The compound has several advantages for lab experiments. It is readily available and can be synthesized in the lab. It has also been found to exhibit significant antimicrobial and antioxidant activities, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the compound has certain limitations as well. It is a complex compound that requires several steps for synthesis, which makes it difficult and time-consuming to synthesize. The compound also requires further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions that can be explored in the field of scientific research related to 1-allyl-5-(5-bromo-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is the development of new drugs for the treatment of various diseases based on the compound's antimicrobial and antioxidant activities. Another potential direction is the synthesis of new derivatives of the compound with enhanced biological activity. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion:
1-Allyl-5-(5-bromo-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been found to exhibit significant antimicrobial and antioxidant activities, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.

Synthesemethoden

The synthesis of 1-allyl-5-(5-bromo-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex process that involves several steps. The first step involves the reaction between ethyl acetoacetate and thiourea to form ethyl thiourea-acetoacetate. This compound is then reacted with allyl bromide to form ethyl allyl thiourea-acetoacetate. The final step involves the reaction between ethyl allyl thiourea-acetoacetate and 5-bromo-2-ethoxybenzaldehyde to form 1-allyl-5-(5-bromo-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Wissenschaftliche Forschungsanwendungen

The compound has been found to have potential applications in various fields of scientific research. It has been used as a precursor for the synthesis of various biologically active compounds. The compound has been found to exhibit significant antimicrobial activity against various pathogenic microorganisms. It has also been found to exhibit significant antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of various diseases.

Eigenschaften

Produktname

1-allyl-5-(5-bromo-2-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molekularformel

C16H15BrN2O3S

Molekulargewicht

395.3 g/mol

IUPAC-Name

(5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H15BrN2O3S/c1-3-7-19-15(21)12(14(20)18-16(19)23)9-10-8-11(17)5-6-13(10)22-4-2/h3,5-6,8-9H,1,4,7H2,2H3,(H,18,20,23)/b12-9+

InChI-Schlüssel

YCRYWOSJEFCNKM-FMIVXFBMSA-N

Isomerische SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/2\C(=O)NC(=S)N(C2=O)CC=C

SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)N(C2=O)CC=C

Kanonische SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)N(C2=O)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.